molecular formula C7H4ClFO2 B8789013 2-Chloro-5-fluoro-4-hydroxybenzaldehyde

2-Chloro-5-fluoro-4-hydroxybenzaldehyde

Cat. No.: B8789013
M. Wt: 174.55 g/mol
InChI Key: OKRYOCRQJQCQEX-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-hydroxybenzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₇H₃ClF(OH)CHO. Its structure features a benzaldehyde backbone with three substituents: a chlorine atom at position 2, a fluorine atom at position 5, and a hydroxyl group at position 4. Such compounds are often employed as intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their reactivity and versatility in forming covalent bonds via the aldehyde functional group .

Properties

Molecular Formula

C7H4ClFO2

Molecular Weight

174.55 g/mol

IUPAC Name

2-chloro-5-fluoro-4-hydroxybenzaldehyde

InChI

InChI=1S/C7H4ClFO2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H

InChI Key

OKRYOCRQJQCQEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)O)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-chloro-5-fluoro-4-hydroxybenzaldehyde are compared below with analogous compounds, focusing on substituent effects, functional groups, and inferred properties.

Structural Analogues with Halogen and Hydroxyl Substitutions

2-Chloro-5-fluorobenzaldehyde

  • Substituents : Cl (2), F (5).
  • Key Differences : Lacks the hydroxyl group at position 4, reducing polarity and hydrogen-bonding capacity. This absence may lower solubility in polar solvents and limit its utility in reactions requiring proton donation.
  • Reference : .

5-Bromo-4-fluoro-2-hydroxybenzaldehyde Substituents: Br (5), F (4), OH (2). The hydroxyl group at position 2 instead of 4 may shift electronic effects across the aromatic ring. Reference: .

2-Fluoro-5-methoxybenzaldehyde

  • Substituents : F (2), OMe (5).
  • Key Differences : Methoxy (OMe) at position 5 is electron-donating, contrasting with the electron-withdrawing Cl in the target compound. This difference could reduce electrophilicity at the aldehyde group, affecting condensation or nucleophilic addition reactions.
  • Reference : .

Functional Group Variants

2-Chloro-4-fluorobenzoic Acid Substituents: Cl (2), F (4). Functional Group: Carboxylic acid (-COOH) instead of aldehyde (-CHO). Key Differences: The carboxylic acid group increases acidity (pKa ~2-3) compared to the aldehyde, making it more reactive in acid-base reactions. Reference: .

5-Chloro-2-trifluoromethylbenzaldehyde

  • Substituents : Cl (5), CF₃ (2).
  • Key Differences : The trifluoromethyl (CF₃) group is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde group. This contrasts with the hydroxyl group in the target compound, which may stabilize the molecule through intramolecular hydrogen bonding.
  • Reference : .

Data Table: Substituent and Functional Group Comparison

Compound Name Substituents (Positions) Functional Group Key Characteristics Reference
2-Chloro-5-fluoro-4-hydroxybenzaldehyde Cl (2), F (5), OH (4) Aldehyde High polarity, hydrogen-bonding capability -
2-Chloro-5-fluorobenzaldehyde Cl (2), F (5) Aldehyde Reduced solubility, no hydroxyl group
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (5), F (4), OH (2) Aldehyde Heavier halogen, altered electronic effects
2-Fluoro-5-methoxybenzaldehyde F (2), OMe (5) Aldehyde Electron-donating methoxy group
2-Chloro-4-fluorobenzoic acid Cl (2), F (4) Carboxylic acid Higher acidity, no aldehyde functionality
5-Chloro-2-trifluoromethylbenzaldehyde Cl (5), CF₃ (2) Aldehyde Enhanced electrophilicity from CF₃

Implications of Substituent Variations

  • Electron-Withdrawing Effects : Chlorine and fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to specific positions. The hydroxyl group further modulates reactivity through resonance and inductive effects.
  • Solubility: Polar substituents (e.g., -OH) enhance aqueous solubility, whereas nonpolar groups (e.g., -CF₃) may favor organic solvents.

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